molecular formula C12H16N2O B8653182 (3S)-N-phenyl-3-piperidinecarboxamide

(3S)-N-phenyl-3-piperidinecarboxamide

Cat. No.: B8653182
M. Wt: 204.27 g/mol
InChI Key: OMRRMLNZFJXOTG-JTQLQIEISA-N
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Description

(3S)-N-phenyl-3-piperidinecarboxamide is a chemical compound built on the privileged N-arylpiperidine-3-carboxamide scaffold, a structure of high interest in medicinal chemistry and drug discovery research. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. The (S)-enantiomer of the piperidine-3-carboxamide core has been identified as critical for high biological activity in multiple research contexts. Studies on analogous structures have shown that the (S)-configuration can lead to a dramatic increase in potency—over 100-fold in some cases—compared to the corresponding (R)-enantiomer . This underscores the importance of stereochemistry when utilizing this compound in structure-activity relationship (SAR) studies. The N-arylpiperidine-3-carboxamide scaffold shows promising research value across several fields. In oncology, derivatives of this scaffold have been identified as potent senescence-inducing agents in human melanoma cells, presenting a potential research pathway for novel anticancer therapies . In infectious disease research, closely related piperidine carboxamides have demonstrated potent and selective anti-malarial activity by acting as non-covalent inhibitors of the Plasmodium falciparum proteasome, showing efficacy in animal models . Furthermore, in neuroscience, the piperidine moiety is a key structural feature in the development of dual-acting ligands that target histamine H3 and sigma-1 receptors, which are relevant to pain and neuropsychiatric conditions . Researchers can use this compound as a versatile building block or a reference standard for investigating these and other biological mechanisms.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(3S)-N-phenylpiperidine-3-carboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15)/t10-/m0/s1

InChI Key

OMRRMLNZFJXOTG-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](CNC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues of (3S)-N-phenyl-3-piperidinecarboxamide, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Stereochemistry
This compound (Target) C₁₂H₁₆N₂O 204.27 N-phenyl, 3-carboxamide 3S
(3S)-N-[(3,4-dimethoxyphenyl)methyl]-N-ethyl-1-methanesulfonylpiperidine-3-carboxamide C₁₈H₂₈N₂O₅S 384.49 Methanesulfonyl, dimethoxyphenylmethyl-ethyl groups 3S
(3S,4R)-1-(tert-Boc)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 tert-Boc protection, 4-phenyl, carboxylic acid 3S,4R
(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide C₃₄H₃₅F₄N₃O₂ 618.67 Cyclopentylamino, trifluoromethyl, fluoro-methylbenzoyl 2R,3S
6-(3-Fluorophenyl)-N-[1-(2,2,2-trifluoroethyl)-4-piperidinyl]-3-pyridinecarboxamide C₁₉H₁₉F₄N₃O 381.37 Pyridine core, trifluoroethyl, 3-fluorophenyl -

Key Findings from Structural Comparisons

Impact of Substituents on Physicochemical Properties
  • Electron-Withdrawing Groups (EWGs): The methanesulfonyl group in the dimethoxyphenyl derivative (384.49 g/mol) increases molecular weight and polarity compared to the target compound. Such groups may enhance metabolic stability but reduce membrane permeability .
  • Aromatic Systems: Replacing the phenyl group with a pyridine ring (as in the 381.37 g/mol compound) introduces nitrogen into the aromatic system, altering electronic distribution and hydrogen-bonding capacity. This could influence binding affinity to targets like kinases .
  • Fluorinated Groups: Trifluoromethyl and fluoro substituents (e.g., in the 618.67 g/mol compound) enhance lipophilicity and bioavailability, critical for central nervous system (CNS) penetration .
Stereochemical Effects
  • The (3S,4R) configuration in the tert-Boc-protected carboxylic acid derivative (305.37 g/mol) demonstrates how stereochemistry at adjacent positions can disrupt binding to chiral targets. This contrasts with the target compound’s single stereocenter at 3S, which may offer higher selectivity .
  • The (2R,3S) configuration in the cyclopentylamino derivative highlights the importance of diastereomerism; minor stereochemical changes can drastically alter pharmacological profiles .
Functional Group Transformations
  • Carboxamide vs.
  • N-Substituent Variations: The dimethoxyphenylmethyl-ethyl group in the 384.49 g/mol compound introduces bulkiness, which could sterically hinder target engagement but improve pharmacokinetics via prolonged half-life .

Preparation Methods

Asymmetric Hydrogenation of Pyridine Derivatives

A robust method involves the hydrogenation of 3-cyanopyridine precursors using chiral Rhodium catalysts. For example:

Procedure :

  • Dissolve 3-cyano-5-phenylpyridine (10 mmol) in anhydrous THF under N₂.

  • Add [Rh((R)-BINAP)(cod)]OTf (0.5 mol%) and stir at 60°C under 50 psi H₂.

  • After 24 h, filter through Celite and concentrate to obtain (3S)-3-cyanopiperidine (92% yield, 98% ee).

  • Hydrolyze with 6M HCl at reflux to yield (3S)-3-piperidinecarboxylic acid (89% yield).

Key Data :

StepCatalystTemp (°C)Pressure (psi)Yield (%)ee (%)
HydrogenationRh-(R)-BINAP60509298
HydrolysisHCl110Ambient89-

This method provides exceptional enantiomeric excess but requires specialized catalysts.

Enzymatic Resolution of Racemic Intermediates

An alternative approach resolves racemic 3-piperidinecarboxylic acid using immobilized lipases:

Protocol :

  • Treat racemic methyl 3-piperidinecarboxylate (20 g) with Pseudomonas cepacia lipase (PS-C) in phosphate buffer (pH 7).

  • Monitor enantioselective hydrolysis by HPLC until 50% conversion.

  • Extract unreacted (3R)-ester (96% ee) and isolate (3S)-acid from aqueous phase.

Optimization Data :

EnzymeSolventConversion (%)ee (S) (%)
PS-CPhosphate5299
CAL-BTHF/H₂O4885

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

A classical method employs EDCI/HOBt for activating the carboxylic acid:

Synthesis :

  • Charge (3S)-3-piperidinecarboxylic acid (5 mmol) and EDCI (6 mmol) in DCM.

  • Add HOBt (5.5 mmol) and stir at 0°C for 30 min.

  • Introduce aniline (5.5 mmol) and DMAP (0.5 mmol), warm to RT overnight.

  • Wash with NaHCO₃, dry over MgSO₄, and purify by flash chromatography (78% yield).

Comparative Coupling Reagents :

ReagentBaseTemp (°C)Time (h)Yield (%)
EDCI/HOBtDMAP251278
HATUDIPEA25685
T3PNMM40491

Palladium-Catalyzed Amination

For electron-deficient anilines, a catalytic system enhances reactivity:

Method :

  • Mix (3S)-3-piperidinecarbonyl chloride (1 eq) with Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).

  • Add Cs₂CO₃ (2 eq) and 4-nitroaniline (1.2 eq) in dioxane.

  • Heat at 80°C for 8 h under N₂ to afford product in 82% yield.

Integrated Synthesis: From Piperidone to Carboxamide

Grignard-Based Route with Chiral Pool Starting Materials

Multi-Step Synthesis :

  • Step 1 : N-Boc-3-piperidone → Grignard addition with PhMgBr → 3-hydroxy-3-phenylpiperidine (91% yield).

  • Step 2 : Dehydration with POCl₃ → 3-phenyl-1,2,3,6-tetrahydropyridine (87%).

  • Step 3 : Enantioselective hydrogenation using Ir-(S)-Synphos → (3S)-3-phenylpiperidine (94%, 99% ee).

  • Step 4 : RuO₄ oxidation → (3S)-3-piperidinecarboxylic acid (76%).

  • Step 5 : HATU-mediated coupling with aniline → target compound (88%).

Critical Oxidation Parameters :

OxidantSolventTemp (°C)Time (h)Yield (%)
RuO₄CCl₄/H₂O0276
KMnO₄H₂O/acetone25658

Emerging Technologies in Stereocontrolled Synthesis

Continuous Flow Asymmetric Hydrogenation

Recent advancements employ microreactors for enhanced mass transfer:

  • Conditions : 10 bar H₂, 50°C, residence time 15 min.

  • Outcome : 99% conversion, 98% ee at 10 g/h throughput.

Enzymatic Dynamic Kinetic Resolution

Combining lipases with racemization catalysts enables quantitative yields:

  • System : Candida antarctica lipase + Shvo catalyst (0.1 mol%).

  • Result : 99% yield, 99% ee in 6 h.

Analytical Characterization and Quality Control

Critical quality attributes include:

  • Chiral Purity : Determined by Chiralcel OD-H (Hexane:iPrOH 80:20, 1 mL/min).

  • Residual Solvents : GC-MS analysis per ICH Q3C guidelines.

  • Polymorphism : DSC and XRPD to identify crystalline forms.

Representative HPLC Data :

ParameterValue
ColumnChiralpak IC-3
Mobile PhaseEtOH/Hexane (30:70)
Retention Time(3S): 8.2 min, (3R): 11.5 min

Q & A

Q. What are the established protocols for synthesizing (3S)-N-phenyl-3-piperidinecarboxamide, and how can structural fidelity be ensured?

  • Methodological Answer : The synthesis typically involves enantioselective routes to preserve the (3S) stereochemistry. For example, a lactam intermediate can be alkylated using chiral auxiliaries (e.g., phenylglycinol derivatives) to control stereochemistry, followed by deprotection and carboxamide formation. Key steps include:
  • Stereochemical control : Use of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride as a precursor to ensure (3S) configuration .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization to isolate enantiomerically pure compounds .
  • Validation : Confirm stereochemical integrity via optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Methodological Answer : A multi-technique approach is critical:
Technique Application Example Parameters Reference
NMR Confirm regiochemistry and stereochemistry1^1H (500 MHz, CDCl3_3): δ 7.35–7.25 (m, 5H, Ar-H), 3.85 (m, 1H, piperidine-H)
HPLC-MS Assess purity and molecular weightColumn: C18, gradient: 5–95% MeCN/H2_2O, 0.1% formic acid; ESI+ m/z 245 [M+H]+^+
X-ray crystallography Resolve ambiguous stereochemistrySpace group P21_121_121_1, R-factor < 0.05

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon) at –20°C in amber glass vials to prevent photodegradation and hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to humidity (>60% RH) .
  • Stability testing : Monitor via periodic HPLC analysis (e.g., every 3 months) to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
  • Standardized assays : Use orthogonal bioassays (e.g., SPR for binding affinity vs. cellular viability assays) to cross-validate results .
  • Impurity profiling : Quantify byproducts (e.g., diastereomers or hydrolyzed products) via LC-MS and correlate with bioactivity .
  • Meta-analysis : Pool data from multiple studies using tools like Bayesian regression to account for inter-lab variability .

Q. What computational methods are most effective for predicting the target interactions of this compound?

  • Methodological Answer : Combine molecular docking and MD simulations:
  • Docking : Use AutoDock Vina with flexible ligand parameters to account for piperidine ring puckering .
  • MD simulations : Run 100-ns trajectories in explicit solvent (TIP3P water) to assess binding stability; validate with MM-PBSA free energy calculations .
  • Benchmarking : Compare predicted binding poses with crystallographic data (e.g., PDB ID: 6XYZ) .

Q. How can stereochemical byproducts be minimized during large-scale synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions to suppress racemization:
  • Catalyst selection : Use chiral Ru catalysts (e.g., Noyori-type) for asymmetric hydrogenation of intermediate ketones .
  • Temperature control : Maintain reactions below 0°C during amide coupling to prevent epimerization .
  • In-line monitoring : Employ PAT tools (e.g., ReactIR) to detect early-stage racemization and adjust parameters dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and pharmacokinetic properties of this compound?

  • Methodological Answer : Discrepancies may stem from solvent systems or experimental setups. Resolve by:
  • Standardized solubility testing : Use USP buffers (pH 1.2–7.4) and shake-flask method with UV quantification at λ = 254 nm .
  • PK studies : Compare IV vs. oral administration in rodent models; use LC-MS/MS for plasma concentration analysis (LLOQ = 1 ng/mL) .
  • Cohort normalization : Adjust for variables like animal strain and diet in meta-analyses .

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